Arginineamide
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Overview
Description
Arginineamide is an organic compound belonging to the class of alpha amino acid amides. It is derived from the amino acid arginine, where the carboxyl group of arginine is replaced by an amide group. This compound has a chemical formula of C₆H₁₆N₅O and is known for its involvement in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arginineamide typically involves the condensation of arginine with ammonia or an amine under specific conditions. One common method is the reaction of arginine with ammonium chloride in the presence of a dehydrating agent such as thionyl chloride (SOCl₂). This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form this compound .
Industrial Production Methods
Industrial production of this compound often employs more sustainable and efficient methods. One such method is electrosynthesis, which involves the electrochemical generation of amidyl radicals from amides. This method is advantageous due to its green chemistry approach, reducing the need for hazardous reagents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
Arginineamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of this compound typically yields the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted this compound derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Arginineamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound is studied for its role in protein synthesis and enzyme regulation.
Medicine: It has potential therapeutic applications, particularly in the modulation of nitric oxide (NO) production and as an inhibitor of specific enzymes involved in arginine metabolism
Mechanism of Action
The mechanism of action of arginineamide involves its interaction with various molecular targets and pathways. One of the primary mechanisms is its role as a precursor to nitric oxide (NO), a critical signaling molecule in the cardiovascular, immune, and nervous systems. This compound is converted to NO through the action of nitric oxide synthase (NOS) enzymes. Additionally, it can modulate the activity of potassium voltage-gated channels, influencing cellular excitability and signaling .
Comparison with Similar Compounds
Similar Compounds
Arginine: The parent amino acid from which arginineamide is derived.
Citrulline: Another amino acid involved in the urea cycle and NO production.
Ornithine: A precursor to arginine in the urea cycle.
Uniqueness of Arginineamide
Arginineamide is unique due to its amide functional group, which imparts distinct chemical properties compared to its parent amino acid, arginine. This modification allows this compound to participate in specific biochemical pathways and interactions that are not accessible to arginine, making it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C6H16N5O+ |
---|---|
Molecular Weight |
174.22 g/mol |
IUPAC Name |
diaminomethylidene-[(4S)-4,5-diamino-5-oxopentyl]azanium |
InChI |
InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11)/p+1/t4-/m0/s1 |
InChI Key |
ULEBESPCVWBNIF-BYPYZUCNSA-O |
Isomeric SMILES |
C(C[C@@H](C(=O)N)N)C[NH+]=C(N)N |
Canonical SMILES |
C(CC(C(=O)N)N)C[NH+]=C(N)N |
Origin of Product |
United States |
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